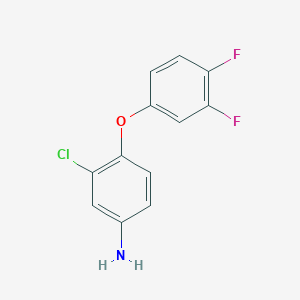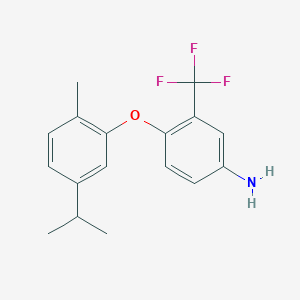
4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline is a structurally complex molecule that incorporates both trifluoromethyl and aniline functionalities. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and synthesis of related trifluoromethyl anilines and their derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of trifluoromethyl anilines often involves strategic functionalization using organometallic reagents. For instance, trifluoromethoxy-substituted anilines can undergo metalation, which is a key step for structural elaboration . This process involves a hydrogen/lithium permutation with site selectivity based on the N-protective group employed. Such methodologies could potentially be adapted for the synthesis of 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline by choosing appropriate starting materials and protective groups.
Molecular Structure Analysis
The molecular structure of trifluoromethyl anilines is influenced by the presence of the trifluoromethyl group, which can affect the electronic properties of the molecule. For example, the introduction of trifluoromethyl or trifluoromethoxy end groups in aniline derivatives can stabilize certain liquid crystalline phases due to their moderately polar nature . This suggests that the trifluoromethyl group in 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline would also impact its electronic properties and potentially its phase behavior.
Chemical Reactions Analysis
The reactivity of trifluoromethyl anilines can be quite diverse. In the context of halogen bonding, aniline derivatives can form complexes that lead to aggregation-induced emission, demonstrating the potential for intermolecular interactions involving the aniline moiety . This indicates that 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline could also participate in such interactions, potentially leading to novel properties or applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl anilines are significantly influenced by the trifluoromethyl group. For instance, polyimides synthesized with trifluoromethyl anilide moieties exhibit high glass-transition temperatures, good thermal stability, and low dielectric constants . These properties are indicative of the potential for 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline to contribute to materials with desirable thermal and electronic properties. Additionally, the synthesis of related compounds has been shown to have high yields and little environmental pollution, suggesting that the synthesis of the compound could also be optimized for efficiency and sustainability .
Applications De Recherche Scientifique
1. Isoxazole and Pyrazole Formation
- The reaction of trifluoromethyl-substituted anilines, similar in structure to 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline, with oxime and hydrazone dianions leads to the formation of isoxazole and pyrazole compounds. This process is significant in the synthesis of various heterocyclic compounds (Strekowski & Lin, 1997).
2. Electron Transport Materials
- N-(Nitrofluorenylidene)anilines, synthesized from anilines including trifluoromethyl derivatives, have shown potential as electron transport materials in positive charge electrophotography. These compounds demonstrate good stability and compatibility with other materials, such as polycarbonate (Matsui et al., 1993).
3. Metabolite Synthesis
- The metabolism of certain drugs yields trifluoromethyl aniline derivatives as metabolites. These metabolites are important for toxicological studies, and their synthesis and characterization are crucial for understanding drug metabolism and potential adverse effects (Kenny et al., 2004).
4. Liquid Crystal Properties
- Derivatives of 4-substituted benzylidene aniline, including trifluoromethyl derivatives, have been synthesized and studied for their liquid crystalline properties. These compounds are noted for their stable smectic phases and high orientational order, indicating potential applications in liquid crystal displays (Miyajima et al., 1995).
5. Electrochromic Materials
- Novel donor-acceptor systems using anilines, including trifluoromethyl derivatives, have been developed for electrochromic applications. These materials demonstrate excellent optical contrasts and fast switching speeds, making them suitable for use in near-infrared electrochromic devices (Li et al., 2017).
6. Film Formation in Azobenzene Derivatives
- Trifluoromethyl anilines are used in the synthesis of azobenzene derivatives, which are studied for their monomolecular film formation properties. These compounds have applications in surface science and materials engineering (Yoshino et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-methyl-5-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-15-7-6-13(21)9-14(15)17(18,19)20/h4-10H,21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXCOCFFQULHJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)

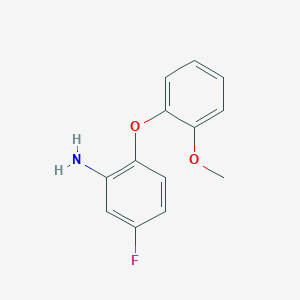
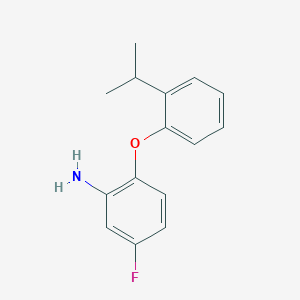

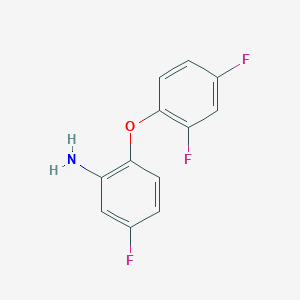
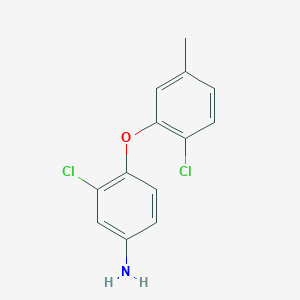

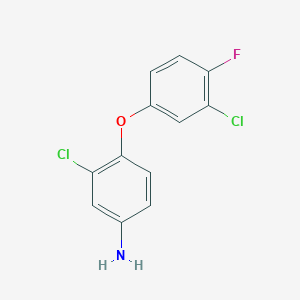
![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)
